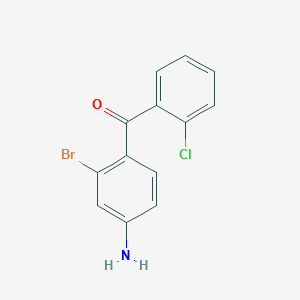![molecular formula C9H6N2S B13869768 2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)
2-Thieno[3,2-b]pyridin-5-ylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thieno[3,2-b]pyridin-5-ylacetonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thieno[3,2-b]pyridin-5-ylacetonitrile typically involves the fusion of a thiophene ring to a pyridine ring. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of chloroacetonitrile and heating in formamide . Another approach involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Thieno[3,2-b]pyridin-5-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thienopyridine derivatives.
Scientific Research Applications
2-Thieno[3,2-b]pyridin-5-ylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Thieno[3,2-b]pyridin-5-ylacetonitrile involves its interaction with various molecular targets and pathways. For instance, it has been reported to inhibit Pim-1 kinase, which is involved in cell proliferation and survival . The compound’s structure allows it to bind to specific sites on the target proteins, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,4-b]pyridine: Known for its antimicrobial and antitumor properties.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: Exhibits neurotropic activity and is used in the treatment of central nervous system diseases.
Uniqueness: 2-Thieno[3,2-b]pyridin-5-ylacetonitrile stands out due to its specific structure, which allows for unique interactions with molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H6N2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-thieno[3,2-b]pyridin-5-ylacetonitrile |
InChI |
InChI=1S/C9H6N2S/c10-5-3-7-1-2-9-8(11-7)4-6-12-9/h1-2,4,6H,3H2 |
InChI Key |
QOASJKRDHFUXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)

![tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate](/img/structure/B13869718.png)

![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13869733.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)



